

Optical Rotation Reference Values for D-Norvaline tert-butyl ester

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *tert-butyl (2R)-2-aminopentanoate*

CAS No.: 158741-16-3

Cat. No.: B1148624

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Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

D-Norvaline tert-butyl ester (H-D-Nva-OtBu) is a critical chiral building block employed primarily in the synthesis of protease-resistant peptides (e.g., retro-inverso analogs) and peptidomimetics. Unlike its L-isomer, which is ubiquitous in natural protein synthesis, the D-isomer introduces specific conformational constraints and metabolic stability.

The defining quality attribute for this compound is its optical purity. As tert-butyl esters are often oils or low-melting solids in their free base form, they are typically handled as hydrochloride salts to ensure stability and crystallinity. This guide establishes the specific rotation

reference values, compares them against the L-enantiomer, and details self-validating protocols for synthesis and analysis.

Chemical Identity & Reference Data

Product Specifications

The following data serves as the primary reference for identification and quality control.

Property	Specification
Chemical Name	D-Norvaline tert-butyl ester hydrochloride
Synonyms	H-D-Nva-OtBu[1]-HCl; (R)-2-Amino-pentanoic acid tert-butyl ester HCl
CAS Number (Free Base)	158741-16-3
CAS Number (HCl Salt)	Generic/Vendor Specific (Referenced as HCl salt of 158741-16-3)
Molecular Formula	
Molecular Weight	209.71 g/mol
Physical State	White to off-white crystalline powder
Solubility	Soluble in Methanol, Ethanol, Water; Insoluble in Hexane

Optical Rotation Reference Values

The specific rotation is the most rapid method for confirming identity and gross enantiomeric excess.

Parameter	D-Norvaline tert-butyl ester HCl	L-Norvaline tert-butyl ester HCl (Comparison)
Specific Rotation	-19.0	+19.0
	1.0°	1.0°
Concentration	c = 1.0 g/100mL	c = 1.0 g/100mL
Solvent	Methanol (MeOH)	Methanol (MeOH)
Temperature	20 °C	20 °C



Critical Insight: The specific rotation magnitude is solvent-dependent. While Methanol is the standard, values in DMF or Water will differ. Always report solvent and concentration when documenting Certificates of Analysis (CoA).

Comparative Analysis: D- vs. L-Isomer & Ester Stability

Enantiomeric Performance

The D-isomer is the "mirror image" of the natural L-isomer. In biological assays, peptides containing D-Norvaline often exhibit:

- Increased Half-Life: Resistance to enzymatic degradation by endogenous proteases.
- Altered Immunogenicity: D-amino acids can evade immune recognition.

Ester Group Stability (tert-Butyl vs. Methyl/Ethyl)

The tert-butyl group provides unique orthogonal protection compared to methyl or ethyl esters.

Feature	tert-Butyl Ester (OtBu)	Methyl/Ethyl Ester (OMe/OEt)
Steric Bulk	High: Prevents diketopiperazine formation during dipeptide synthesis.	Low: Higher risk of side reactions.
Deprotection	Acid Labile: Cleaved by TFA/HCl (anhydrous). Stable to base.	Base Labile: Cleaved by saponification (LiOH/NaOH).
Usage	Ideal for Fmoc-SPPS (Solid Phase Peptide Synthesis).	Common in solution-phase synthesis.

Experimental Protocols (Self-Validating Systems) Synthesis Workflow (Isobutylene Method)

This protocol utilizes the acid-catalyzed addition of isobutylene, the industrial standard for minimizing racemization.

Reagents: D-Norvaline (1.0 eq), Isobutylene (excess), 1,4-Dioxane, Conc.

- Setup: Charge a pressure vessel (autoclave) with D-Norvaline suspended in 1,4-Dioxane.
- Acidification: Cautiously add conc. (1.5 eq) as the catalyst.
- Addition: Cool to -10°C and condense Isobutylene gas (approx. 10 eq) into the vessel.
- Reaction: Seal and stir at Room Temperature ($20-25^{\circ}\text{C}$) for 24-48 hours. Pressure will rise; ensure vessel is rated for ~ 5 bar.
- Quench: Cool to 0°C , vent excess isobutylene into a fume hood trap.
- Workup: Pour mixture into cold NaOH (aq) to pH 9-10. Extract Free Base with Ethyl Acetate.
- Salt Formation: Dry organic layer (), filter, and add 4N HCl in Dioxane to precipitate the D-Norvaline tert-butyl ester hydrochloride.
- Recrystallization: Recrystallize from MeOH/Et₂O to maximize optical purity.

Analytical Validation: Optical Rotation & Chiral HPLC

To ensure scientific integrity, a two-tiered analysis is required.

Step 1: Polarimetry (Gross Check)

- Instrument: Digital Polarimeter (Na lamp, 589 nm).

- Sample Prep: Weigh 100 mg of dried sample. Dissolve in 10.0 mL HPLC-grade Methanol.
- Measurement: Zero with pure MeOH. Measure at 20°C.
- Calculation:

(where

is path length in dm).

- Acceptance: Value must fall within -18.0° to -20.0°.

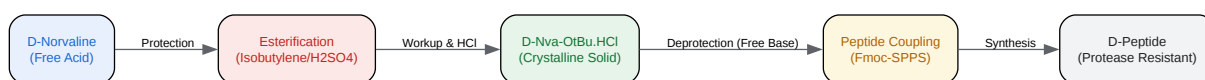
Step 2: Chiral HPLC (Precise ee% Determination)

- Column: Chiralpak Crownpak CR(+) (specifically designed for amino acids).
- Mobile Phase:
1.5 Perchloric acid solution (aq).
- Detection: UV at 210 nm.
- Logic: The D-isomer will elute at a distinct retention time compared to the L-isomer standard.
- Calculation:

Visualizations

Synthesis & Application Pathway

The following diagram illustrates the lifecycle of D-Norvaline tert-butyl ester from synthesis to peptide integration.

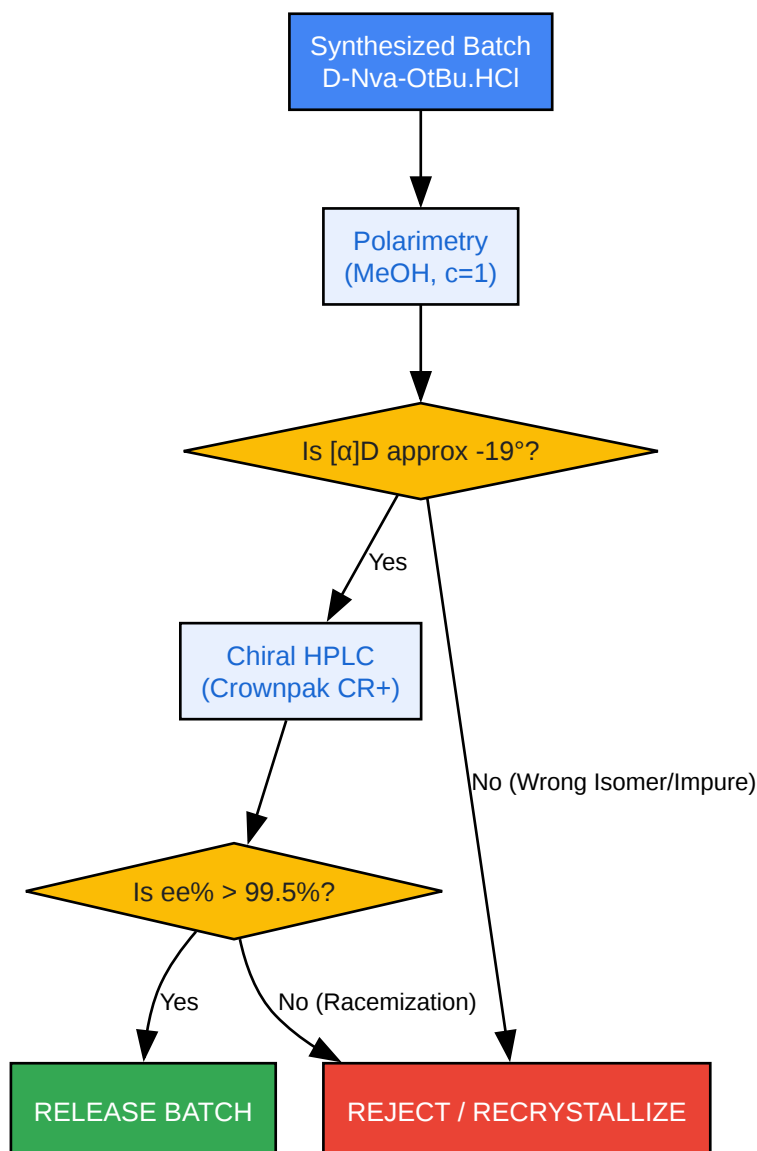


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Caption: Figure 1. Synthesis and application workflow for D-Norvaline tert-butyl ester.

Quality Control Logic

A decision tree for validating the optical purity of the synthesized ester.



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Caption: Figure 2. Quality Control Decision Tree ensuring enantiomeric purity prior to release.

References

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- 2. 158741-16-3[D-NORvaline tert-butyl ester|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Optical Rotation Reference Values for D-Norvaline tert-butyl ester]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1148624/docs#optical-rotation-reference-values-for-d-norvaline-tert-butyl-ester>]

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